

# Preclinical Development of GSK3494245: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

GSK3494245 (also known as DDD01305143 and compound 8) is a novel, orally bioavailable small molecule that was identified as a preclinical candidate for the treatment of visceral leishmaniasis (VL).[1][2] The compound emerged from a phenotypic screening campaign and subsequent lead optimization program.[3] GSK3494245 acts via a novel mechanism of action, selectively inhibiting the chymotrypsin-like activity of the Leishmania proteasome.[1][4] Extensive preclinical studies demonstrated its potent in vitro and in vivo activity against clinically relevant Leishmania species, favorable pharmacokinetic properties in multiple preclinical species, and a promising safety profile.[1][3] Although the clinical development of GSK3494245 for visceral leishmaniasis was discontinued due to complexities in its pharmacokinetic profile in humans, the preclinical data package provides a valuable case study in antiparasitic drug discovery.[5][6]

# Mechanism of Action: Selective Proteasome Inhibition

**GSK3494245** exerts its anti-leishmanial effect by selectively inhibiting the chymotrypsin-like activity of the parasite's 20S proteasome.[1][7] This inhibition is highly specific for the parasite's proteasome over the human ortholog, which is a key attribute for its therapeutic index.[3]



The mechanism involves the binding of **GSK3494245** to a previously undiscovered inhibitory site located between the  $\beta 4$  and  $\beta 5$  subunits of the Leishmania proteasome.[1][7] This binding pocket is induced upon engagement of the inhibitor and is not present in the apo structure of the enzyme.[1] The selectivity of **GSK3494245** is attributed to the exploitation of divergent amino acid residues between the human and kinetoplastid parasite  $\beta 4$  subunits lining this pocket.[1] Inhibition of the proteasome's chymotrypsin-like activity disrupts protein homeostasis within the parasite, leading to cell cycle arrest and ultimately parasite death.[4]



Click to download full resolution via product page

Fig. 1: Signaling pathway of GSK3494245's mechanism of action.



# Data Presentation In Vitro Activity

**GSK3494245** demonstrated potent activity against various Leishmania species and life-cycle stages. The following table summarizes its in vitro efficacy.

| Assay                                           | Leishmania<br>Species | Strain | EC50 (μM) | Reference |
|-------------------------------------------------|-----------------------|--------|-----------|-----------|
| Intramacrophage<br>Amastigotes<br>(THP-1 cells) | L. donovani           | -      | 1.6       | [8]       |
| Promastigotes                                   | L. donovani           | -      | 0.014     | [1]       |
| Promastigotes                                   | L. tarentolae         | -      | 0.040     | [1]       |

### In Vitro Proteasome Inhibition

The inhibitory activity of **GSK3494245** against the chymotrypsin-like activity of the Leishmania proteasome is presented below.

| Assay                                 | Source                  | IC50 (μM)   | Reference |
|---------------------------------------|-------------------------|-------------|-----------|
| Chymotrypsin-like Proteasome Activity | L. donovani cell lysate | 0.16 ± 0.01 | [1]       |

## **Pharmacokinetics in Preclinical Species**

The pharmacokinetic profile of **GSK3494245** was evaluated in several preclinical species following intravenous (IV) and oral (PO) administration.



| Species                     | Dose<br>(mg/kg) | Route | Bioavail<br>ability<br>(%) | CL<br>(mL/min<br>/kg) | Vss<br>(L/kg) | T1/2 (h) | Referen<br>ce |
|-----------------------------|-----------------|-------|----------------------------|-----------------------|---------------|----------|---------------|
| Mouse<br>(CD-1)             | 3               | IV    | -                          | -                     | 2.2           | -        | [1]           |
| 10                          | РО              | 18    | -                          | -                     | -             | [1]      |               |
| Rat<br>(Sprague<br>-Dawley) | 3               | IV    | -                          | -                     | 1.0           | -        | [1]           |
| 10                          | РО              | 35    | -                          | -                     | -             | [1]      |               |
| Dog<br>(Beagle)             | 3               | IV    | -                          | -                     | 1.3           | -        | [1]           |
| 10                          | РО              | 46    | -                          | -                     | -             | [1]      |               |

CL: Clearance; Vss: Volume of distribution at steady state; T1/2: Half-life.

## **In Vivo Efficacy**

The in vivo efficacy of **GSK3494245** was assessed in a mouse model of visceral leishmaniasis.

| Animal Model | Leishmania<br>Strain | Treatment<br>Regimen                | Efficacy (% reduction in parasite burden) | Reference |
|--------------|----------------------|-------------------------------------|-------------------------------------------|-----------|
| BALB/c mice  | L. donovani<br>(LV9) | 25 mg/kg, PO,<br>b.i.d. for 10 days | ED90 = 16<br>mg/kg, ED99 =<br>30 mg/kg    | [3]       |

PO: Oral administration; b.i.d.: twice daily; ED90/ED99: Effective dose to reduce parasite burden by 90%/99%.

## **Experimental Protocols**



### In Vitro Intramacrophage Amastigote Assay

This assay assesses the activity of compounds against the intracellular amastigote stage of Leishmania, which is the clinically relevant form of the parasite.



#### Click to download full resolution via product page

Fig. 2: Workflow for the in vitro intramacrophage amastigote assay.

#### Methodology:

- Human THP-1 monocytes are seeded in 384-well plates and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA).
- The differentiated macrophages are then infected with Leishmania donovani amastigotes.
- Following infection, serial dilutions of GSK3494245 are added to the wells.
- The plates are incubated for 72 hours to allow for parasite proliferation and compound activity.
- After incubation, the cells are fixed and stained with a nuclear stain, such as DAPI.
- The plates are imaged using an automated high-content imaging system to quantify the number of intracellular parasites per macrophage.
- The percentage of parasite inhibition is calculated relative to vehicle-treated controls, and EC50 values are determined by non-linear regression analysis.

### In Vivo Mouse Model of Visceral Leishmaniasis



This model is used to evaluate the in vivo efficacy of drug candidates against an established Leishmania infection.



#### Click to download full resolution via product page

Fig. 3: Workflow for the in vivo mouse model of visceral leishmaniasis.

#### Methodology:

- Female BALB/c mice are infected via the lateral tail vein with Leishmania donovani (e.g., LV9 strain) amastigotes.
- Treatment with **GSK3494245**, formulated for oral administration, is initiated at a specified time post-infection (e.g., day 7).
- The compound is typically administered twice daily for a period of 10 days. A vehicle control group and a positive control group (e.g., miltefosine) are included.
- Animals are monitored daily for clinical signs of disease and body weight changes.
- At the end of the treatment period, mice are euthanized, and their livers and spleens are harvested.
- The parasite burden in the liver and spleen is determined by counting the number of amastigotes in Giemsa-stained tissue smears and is expressed as Leishman-Donovan Units (LDUs).
- The percentage of parasite inhibition is calculated by comparing the LDU of treated groups to the vehicle control group, and the effective dose (ED) values are determined.



# Cryo-Electron Microscopy (Cryo-EM) Structure Determination

The high-resolution structure of the Leishmania 20S proteasome in complex with **GSK3494245** was determined using single-particle cryo-EM.

#### Methodology:

- The 20S proteasome from Leishmania tarentolae is purified.
- The purified proteasome is incubated with an excess of GSK3494245.
- The complex is applied to cryo-EM grids, which are then plunge-frozen in liquid ethane to vitrify the sample.
- Cryo-EM data is collected on a high-end transmission electron microscope equipped with a direct electron detector.
- · A large dataset of particle images is collected.
- The images are processed using specialized software to perform particle picking, 2D classification, 3D reconstruction, and refinement to generate a high-resolution 3D map of the proteasome-inhibitor complex.
- An atomic model of the complex is built into the cryo-EM density map to reveal the binding site and interactions of GSK3494245.[1]

## Conclusion

The preclinical development of **GSK3494245** represents a significant advancement in the search for novel treatments for visceral leishmaniasis. Its unique mechanism of action, potent and selective activity, and favorable preclinical pharmacokinetic and efficacy profiles highlighted its potential as a promising drug candidate. While its development was ultimately halted, the comprehensive preclinical data package serves as a valuable resource for the scientific community, offering insights into a validated drug target and a well-characterized chemical series for future antiparasitic drug discovery efforts. The detailed methodologies and



structured data presented in this guide provide a thorough overview of the rigorous preclinical evaluation of **GSK3494245**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. Preclinical candidate for the treatment of visceral leishmaniasis that acts through proteasome inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-Hopping Strategy on a Series of Proteasome Inhibitors Led to a Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GSK245 (DDD1305143) | DNDi [dndi.org]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. pnas.org [pnas.org]
- 8. Current leishmaniasis drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Development of GSK3494245: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932695#preclinical-development-of-gsk3494245]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com